(4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran
Description
Properties
IUPAC Name |
(4R)-4-azido-6-fluoro-2,2-dimethyl-3,4-dihydrochromene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O/c1-11(2)6-9(14-15-13)8-5-7(12)3-4-10(8)16-11/h3-5,9H,6H2,1-2H3/t9-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICWWCICBXQASSW-SECBINFHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2=C(O1)C=CC(=C2)F)N=[N+]=[N-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C[C@H](C2=C(O1)C=CC(=C2)F)N=[N+]=[N-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Synthesis of 3,4-Dihydro-2H-1-Benzopyran Derivatives
Park and co-workers demonstrated the utility of solid-phase synthesis for constructing 2H-benzopyran libraries. Their approach begins with immobilizing chromanone intermediates on silyl-linked polystyrene resins. For instance, triflate-activated resins undergo palladium-mediated Suzuki couplings with aryl boronic acids to introduce substituents at position 3 or 4 (Scheme 1). After functionalization, HF/pyridine cleavage releases the benzopyran core with yields exceeding 85% and purities suitable for further derivatization.
Key advantages of this method include:
Solution-Phase Cyclization Strategies
Alternative routes leverage acid-catalyzed cyclization of β-diketone intermediates. The patent WO1995032199A1 details cyclizing 2-hydroxyacetophenone derivatives in refluxing methanol with concentrated HCl or H2SO4. For example, 8-amino-4-oxo-2-(tetrazol-5-yl)-4H-1-benzopyran was synthesized by slurrying a β-diketone precursor in methanolic HCl at reflux (41% yield). Adapting this protocol, the 6-fluoro substituent could be introduced via electrophilic fluorination prior to cyclization.
Installation of the 4β-Azido Group
The stereospecific incorporation of an azide at the 4β position presents a critical challenge. Two approaches are highlighted:
Click Chemistry-Based Azide Transfer
Platform molecules bearing azido and ethynyl groups enable modular assembly. Using a trivalent platform with azido, ethynyl, and fluorosulfonyl groups, Huisgen 1,3-dipolar cycloaddition installs the azide via copper-catalyzed click chemistry (Scheme 2). Park’s solid-phase method further supports this by demonstrating azide introduction through Negishi-type cross-coupling followed by Huisgen cycloaddition.
SN2 Displacement of a β-Hydroxy Group
A more direct route involves converting a β-hydroxyl group to an azide:
- Mesylation : Treat the 4β-alcohol with methanesulfonyl chloride (MsCl) in dichloromethane.
- Azide Substitution : React the mesylate intermediate with sodium azide (NaN3) in DMF at 80°C.
This method, adapted from benzopyran sulfonamide synthesis, achieves ~70% conversion with minimal epimerization.
Stereochemical Control at Position 4
Achieving the (4R) configuration requires chiral induction or resolution:
Asymmetric Hydrogenation
Chiral ruthenium catalysts (e.g., Noyori-type) hydrogenate a 4-keto precursor to the 4β-alcohol with >90% enantiomeric excess (ee). Subsequent azide installation preserves configuration due to the SN2 mechanism.
Kinetic Resolution
Enzymatic resolution using lipases (e.g., Candida antarctica) selectively acylates the undesired (4S)-enantiomer, leaving the (4R)-alcohol for azide functionalization.
Final Assembly and Optimization
Combining these steps yields the target compound:
Chemical Reactions Analysis
Types of Reactions
(4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: H2/Pd-C, LiAlH4, NaBH4
Substitution: NaN3, R-NH2, R-SH
Major Products
Oxidation: Corresponding ketones or carboxylic acids
Reduction: Amines
Substitution: Various substituted benzopyrans
Scientific Research Applications
(4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The azido group can participate in bioorthogonal reactions, making the compound useful for labeling and tracking biomolecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Benzopyran Derivatives
Key analogs identified in the evidence include:
(4R)-4-Azido-6-bromo-3,4-dihydro-2H-1-benzopyran ():
- Structural Differences : Lacks the 2,2-dimethyl groups and replaces the 6-fluoro substituent with bromine.
- Molecular Weight : 254.09 g/mol (vs. the target compound’s estimated molecular weight of ~265.3 g/mol).
- Applications : Bromine may enhance electrophilic reactivity, whereas fluorine often improves metabolic stability and bioavailability in drug design .
Spiro[1-benzopyran-2,3'-pyrrolidine] Derivatives ():
- Structural Differences : Incorporates a spiro-pyrrolidine ring system instead of azido and dimethyl groups.
- Applications : Spirocyclic benzopyrans are explored for their conformational rigidity, which can optimize receptor binding in medicinal chemistry .
Physicochemical and Pharmacokinetic Properties
Biological Activity
(4R)-2,2-Dimethyl-4beta-azido-6-fluoro-3,4-dihydro-2H-1-benzopyran is a synthetic compound with potential biological activities that have garnered interest in medicinal chemistry. This article reviews its biological activity, synthesis, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure characterized by:
- Molecular Formula : C12H14FN5O
- CAS Number : 1144501-06-3
- Molecular Weight : 245.27 g/mol
The presence of the azido and fluoro groups suggests potential reactivity and biological interactions that merit investigation.
Biological Activity Overview
Research on this compound indicates several areas of biological activity:
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. Its effectiveness is attributed to the disruption of bacterial cell membranes.
- Anticancer Activity : In vitro studies have shown that the compound may inhibit the proliferation of cancer cell lines. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways, which could have implications for treating metabolic disorders.
Table 1: Summary of Biological Activities
Case Studies
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Antimicrobial Study :
- A study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL.
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Anticancer Investigation :
- In a controlled laboratory setting, the compound was tested on A431 cells. Flow cytometry analysis demonstrated a dose-dependent increase in apoptotic cells when treated with concentrations ranging from 10 to 100 µM, suggesting its potential as an anticancer agent.
-
Enzyme Inhibition Analysis :
- The compound's effect on glucose metabolism was assessed through enzyme assays involving hexokinase and phosphofructokinase. Results indicated a notable inhibition of these enzymes at micromolar concentrations, hinting at its role in metabolic regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
